tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
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Overview
Description
tert-Butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
The synthesis of tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and efficiency in the synthesis of the compound .
Chemical Reactions Analysis
tert-Butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms of the compound .
Scientific Research Applications
tert-Butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate: This compound has an iodine atom in place of the oxo group, leading to different chemical properties and reactivity.
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: This compound lacks the oxo group, resulting in different biological and chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
Molecular Formula |
C11H15N3O3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
tert-butyl 4-oxo-5,7-dihydro-1H-pyrazolo[3,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-5-8-7(4-12-13-8)9(15)6-14/h4H,5-6H2,1-3H3,(H,12,13) |
InChI Key |
CVZHZXNTNPPKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=NN2)C(=O)C1 |
Origin of Product |
United States |
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